molecular formula C10H13N3O2 B7884154 6-methyl-2-(4-oxopiperidin-1-yl)-1H-pyrimidin-4-one

6-methyl-2-(4-oxopiperidin-1-yl)-1H-pyrimidin-4-one

Cat. No.: B7884154
M. Wt: 207.23 g/mol
InChI Key: MZJJGKUJGBNVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(4-oxopiperidin-1-yl)-1H-pyrimidin-4-one is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-oxopiperidin-1-yl)-1H-pyrimidin-4-one involves specific reaction conditions and reagents. The compound can be prepared through a series of chemical reactions that require precise control of temperature, pressure, and pH levels. The synthetic routes often involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods ensure consistent quality and high yield of the compound. The industrial production also involves stringent quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(4-oxopiperidin-1-yl)-1H-pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions

    Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

6-methyl-2-(4-oxopiperidin-1-yl)-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-oxopiperidin-1-yl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, modulating their activity. This interaction can lead to various biological responses, depending on the target and context.

Properties

IUPAC Name

6-methyl-2-(4-oxopiperidin-1-yl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7-6-9(15)12-10(11-7)13-4-2-8(14)3-5-13/h6H,2-5H2,1H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJJGKUJGBNVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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